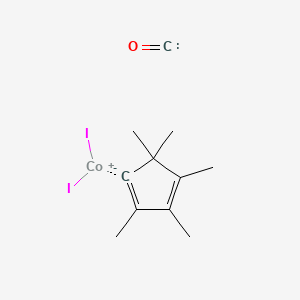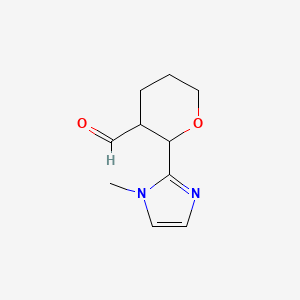
2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the oxane ring and aldehyde group . Another method includes the use of Grignard reactions with 2-formyl-1-methyl-1H-imidazole and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent dye intermediate for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that exhibit unique catalytic properties . Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives with biological activity .
Comparación Con Compuestos Similares
1-Methyl-2-imidazolecarboxaldehyde: Shares the imidazole and aldehyde functionalities but lacks the oxane ring.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole ring and exhibits different biological activities.
1-Methyl-2-trichloroacetylimidazole: Features a trichloroacetyl group instead of an aldehyde.
Uniqueness: 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is unique due to its combination of an imidazole ring, oxane ring, and aldehyde group
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3 |
Clave InChI |
KMLMEDCAUOPOGL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2C(CCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


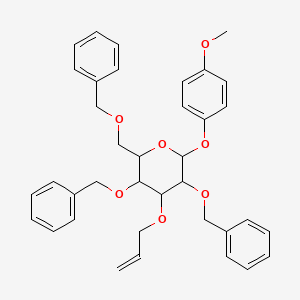

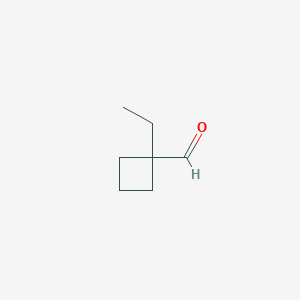
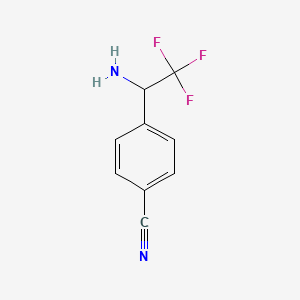
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
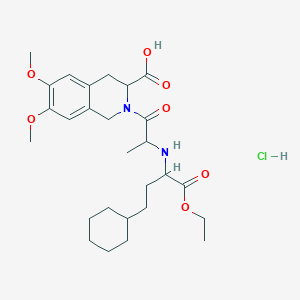
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)

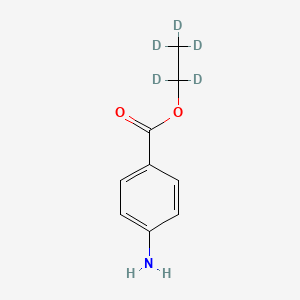
![2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)

![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
